molecular formula C21H17ClN2O3S2 B2866593 (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-64-4

(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2866593
CAS No.: 894673-64-4
M. Wt: 444.95
InChI Key: ODLCHQYFKXIPSI-UNOMPAQXSA-N
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Description

This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative with a unique structural framework characterized by:

  • A (Z)-configured imino-methylene bridge at position 3, linked to a 4-chlorophenylamino substituent, contributing to electronic and steric effects.
  • A 4-methylbenzyl group at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.

The 4-chlorophenyl group is critical for intermolecular interactions (e.g., halogen bonding), while the sulfone moiety may enhance metabolic stability.

Properties

IUPAC Name

(3Z)-3-[(4-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-14-2-4-15(5-3-14)13-24-18-10-11-28-21(18)20(25)19(29(24,26)27)12-23-17-8-6-16(22)7-9-17/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLCHQYFKXIPSI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 892298-79-2) is a member of the thieno[3,2-c][1,2]thiazine family known for various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H19ClN2O3S
  • Molecular Weight : 438.9 g/mol
  • Structure : The compound features a thiazine ring fused with a thieno unit and carries a chlorophenyl and methylbenzyl substituent.

Antimicrobial Activity

Research has shown that compounds within the thiazine family exhibit significant antimicrobial properties. Specifically, studies have indicated that derivatives similar to this compound possess:

  • Moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
  • Inhibitory effects on urease , which is relevant in treating infections caused by Helicobacter pylori .

Anticancer Properties

The thieno[3,2-c][1,2]thiazine derivatives have been evaluated for their anticancer potential:

  • In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases involved in cell proliferation .
  • Case Study : A derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising lead for further development .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Some derivatives of thiazine compounds have been identified as effective acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease .
  • Docking Studies : Computational studies indicated favorable binding interactions with target enzymes, supporting experimental findings of biological activity .

The biological activity of this compound is attributed to:

  • Interference with DNA replication and repair mechanisms , leading to cell cycle arrest.
  • Modulation of apoptotic pathways , enhancing the susceptibility of cancer cells to treatment.
  • Inhibition of key metabolic enzymes , disrupting bacterial growth and survival .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness Level
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate
AnticancerBreast Cancer Cell LinesLow Micromolar IC50 Values
Enzyme InhibitionAcetylcholinesteraseEffective
Urease InhibitionHelicobacter pyloriSignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Differences

The compound’s closest analogues differ primarily in substituents on the phenylamino or benzyl groups. Below is a comparative analysis (Table 1):

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Structural Features Predicted Impact on Properties
Target Compound 4-Cl (phenylamino), 4-Me (benzyl) ~469.9 Chlorine enhances electronegativity; methyl improves lipophilicity. Higher metabolic stability and target affinity due to Cl’s halogen bonding and steric effects.
(3Z)-3-{[(2-Fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 2-F (phenylamino) ~453.9 Fluorine’s smaller size and lower electronegativity vs. Cl. Reduced steric hindrance; potential for altered binding kinetics.
(3Z)-3-{[(4-Nitrophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-NO₂ (phenylamino) ~480.9 Nitro group introduces strong electron-withdrawing effects. Possible cytotoxicity or reduced solubility due to polarity.
(3Z)-3-{[(4-Chlorophenyl)amino]methylene}-1-(2-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 2-Me (benzyl) ~469.9 Ortho-methyl on benzyl increases steric bulk. Lower conformational flexibility; potential for diminished bioavailability.

Quantitative Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice), the target compound exhibits:

  • High similarity (Tanimoto >0.85) with the 2-fluoro analogue due to shared core and benzyl group .
  • Moderate similarity (Tanimoto ~0.65–0.75) with nitro-substituted derivatives, as electron-withdrawing groups alter electronic profiles significantly .
  • Low similarity (Tanimoto <0.5) with benzyl-substituted isomers (e.g., 2-methylbenzyl), where positional changes disrupt pharmacophore alignment.

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